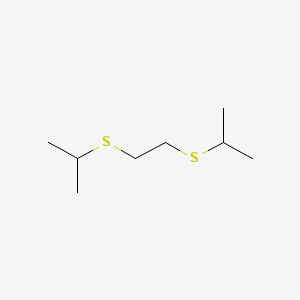
Ethane, 1,2-bis(isopropylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,2-bis(isopropylthio)-, also known as Propane, 2,2’-[1,2-ethanediylbis(thio)]bis-, is a chemical compound with the molecular formula C8H18S2 and a molecular weight of 178.359 g/mol . This compound is characterized by the presence of two isopropylthio groups attached to an ethane backbone, making it a member of the thioether family.
Vorbereitungsmethoden
The synthesis of Ethane, 1,2-bis(isopropylthio)- typically involves the reaction of ethylene dichloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by isopropylthio groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Ethane, 1,2-bis(isopropylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The isopropylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,2-bis(isopropylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioether compounds.
Biology: The compound’s thioether groups make it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting sulfur-containing enzymes.
Wirkmechanismus
The mechanism of action of Ethane, 1,2-bis(isopropylthio)- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with sulfur-containing enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of sulfoxides and sulfones as intermediates .
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,2-bis(isopropylthio)- can be compared with other similar thioether compounds such as:
Ethane, 1,2-bis(ethylthio)-: Similar structure but with ethyl groups instead of isopropyl groups.
Ethane, 1,2-bis(methylthio)-: Similar structure but with methyl groups instead of isopropyl groups.
Propane, 1,3-bis(isopropylthio)-: Similar structure but with a propane backbone instead of ethane.
The uniqueness of Ethane, 1,2-bis(isopropylthio)- lies in its specific isopropylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5865-15-6 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
2-(2-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
WAVNQKXWEKRZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCSC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















